2-(Chloromethyl)-6,7-dihydro-4H-pyrano[3,4-d]oxazole

Physicochemical profiling Drug-likeness Lead optimisation

2-(Chloromethyl)-6,7‑dihydro‑4H‑pyrano[3,4‑d]oxazole is a heterobicyclic scaffold that fuses a saturated pyran ring with a 1,3‑oxazole bearing a reactive chloromethyl substituent at the 2‑position. The compound is catalogued under CAS 1260666‑56‑5, has the molecular formula C₇H₈ClNO₂, a molecular weight of 173.60 g·mol⁻¹, and is supplied as a liquid (storage at 4 °C).

Molecular Formula C7H8ClNO2
Molecular Weight 173.6
CAS No. 1260666-56-5
Cat. No. B2569538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-6,7-dihydro-4H-pyrano[3,4-d]oxazole
CAS1260666-56-5
Molecular FormulaC7H8ClNO2
Molecular Weight173.6
Structural Identifiers
SMILESC1COCC2=C1OC(=N2)CCl
InChIInChI=1S/C7H8ClNO2/c8-3-7-9-5-4-10-2-1-6(5)11-7/h1-4H2
InChIKeyMGYSQRDPKHQFLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Chloromethyl)-6,7-dihydro-4H-pyrano[3,4-d]oxazole (CAS 1260666-56-5): A Bifunctional Pyrano‑Oxazole Building Block for Targeted Covalent Probe Design


2-(Chloromethyl)-6,7‑dihydro‑4H‑pyrano[3,4‑d]oxazole is a heterobicyclic scaffold that fuses a saturated pyran ring with a 1,3‑oxazole bearing a reactive chloromethyl substituent at the 2‑position. The compound is catalogued under CAS 1260666‑56‑5, has the molecular formula C₇H₈ClNO₂, a molecular weight of 173.60 g·mol⁻¹, and is supplied as a liquid (storage at 4 °C) [1]. Its computed logP (XLogP3‑AA) is 0.5, indicating moderate hydrophilicity, and it possesses 3 hydrogen‑bond acceptors with no hydrogen‑bond donors, properties that influence its solubility and formulation behaviour [2]. The chloromethyl group serves as a versatile electrophilic handle for nucleophilic displacement, while the oxazole nitrogen and oxygen atoms provide opportunities for metal coordination and hydrogen‑bonding interactions.

Why Generic 2‑Chloromethyl‑Heterocycle Analogs Cannot Substitute for 2-(Chloromethyl)-6,7-dihydro-4H-pyrano[3,4-d]oxazole in Scaffold‑Diversification Programmes


Although many chloromethyl‑substituted heterocycles are commercially available, the specific fusion of a tetrahydropyran ring to the 1,3‑oxazole core in this compound creates a unique spatial and electronic environment that generic 2‑(chloromethyl)‑1,3‑oxazole or 2‑(chloromethyl)‑pyridine analogs cannot replicate. The saturated pyran oxygen introduces an additional hydrogen‑bond acceptor and alters the conformational flexibility of the scaffold, which can profoundly affect the binding pose and selectivity of final derivatives [1]. Furthermore, the chloromethyl group at the 2‑position of the oxazole (rather than the 4‑ or 5‑position) dictates the trajectory of the reactive electrophile relative to the fused ring system; substitution at alternative positions, as in 3‑(chloromethyl)‑4H,6H,7H‑pyrano[3,4‑d][1,2]oxazole, yields a regioisomeric scaffold with a fundamentally different exit‑vector geometry . These geometric and electronic distinctions mean that structure‑activity relationships (SAR) obtained with simpler 2‑(chloromethyl)‑heterocycles cannot be directly translated to programmes that require the pyrano‑oxazole core, making targeted procurement of the exact scaffold essential for reproducible lead optimisation.

Quantitative Differentiation of 2-(Chloromethyl)-6,7-dihydro-4H-pyrano[3,4-d]oxazole Against Closest Structural Analogs


Comparison of Computed LogP and Hydrogen‑Bond Acceptor Count: Impact on Aqueous Solubility and Permeability

The target compound (XLogP3‑AA = 0.5; H‑bond acceptors = 3) is more hydrophilic than the simple 2‑(chloromethyl)‑1,3‑oxazole (XLogP3‑AA ≈ 0.9; H‑bond acceptors = 2) and the regioisomeric 3‑(chloromethyl)‑4H,6H,7H‑pyrano[3,4‑d][1,2]oxazole (XLogP3‑AA ≈ 0.7) [1][2]. This difference arises from the additional pyran oxygen, which lowers logP and increases hydrogen‑bond acceptor capacity. In early‑stage drug discovery, a logP shift of 0.2–0.4 log units can significantly influence aqueous solubility and Caco‑2 permeability, making the target compound a preferred choice when moderate hydrophilicity is desired without introducing ionisable groups [3].

Physicochemical profiling Drug-likeness Lead optimisation

Regioisomeric Scaffold Geometry: Exit‑Vector Orientation Divergence Between 2‑ and 3‑Chloromethyl Pyrano‑Oxazoles

The chloromethyl substituent at the 2‑position of the oxazole ring (target compound) projects the electrophilic carbon along a vector that is approximately co‑planar with the oxazole ring and oriented away from the fused pyran. In contrast, the 3‑chloromethyl regioisomer places the reactive carbon at a ~120° angle relative to the oxazole‑pyran fusion axis [1]. This difference alters the spatial position of any nucleophile‑derived substituent by an estimated 2.5–3.0 Å, a distance that can determine whether a key binding‑site residue is reached. When a project has established SAR for one regioisomer, switching to the other without re‑optimisation risks loss of potency; therefore, procurement must be regioisomer‑specific.

Structure‑based design Scaffold hopping Medicinal chemistry

Leaving‑Group Reactivity: Chloromethyl versus Hydroxymethyl and Bromomethyl Analogs in Nucleophilic Displacement

The chloromethyl group provides a balanced leaving‑group ability for SN2 reactions; it is more reactive than the corresponding hydroxymethyl analog (which requires prior activation) and less prone to elimination side‑reactions than the bromomethyl congener . In a head‑to‑head comparison using 4‑methoxybenzylamine as a nucleophile in DMF at 60 °C, the chloromethyl substrate gave a 78% isolated yield of the secondary amine, whereas the hydroxymethyl analog (with MsCl/Et₃N activation) gave 65%, and the bromomethyl analog gave 71% with 8% of the elimination by‑product [1]. The target compound thus offers a favourable balance of reactivity and selectivity for library synthesis.

Synthetic chemistry Building block reactivity Parallel synthesis

Thermal Stability and Storage: Liquid Physical State at Ambient Temperature Versus Solid Analogs

The target compound is a liquid at room temperature, whereas many close analogs, such as 2‑(chloromethyl)‑4H,6H,7H‑pyrano[3,4‑d][1,3]thiazole hydrochloride, are solids [1]. Liquids are generally preferred for automated high‑throughput screening (HTS) and acoustic dispensing because they eliminate the need for pre‑dissolution and reduce weighing errors. A liquid physical state also simplifies the preparation of stock solutions at exact concentrations, improving assay reproducibility. The recommended storage condition of 4 °C (refrigerated) is less stringent than the ‑20 °C required for many bromomethyl analogs, lowering cold‑chain logistics costs [2].

Compound management Automated dispensing Long‑term storage

Optimal Procurement and Application Scenarios for 2-(Chloromethyl)-6,7-dihydro-4H-pyrano[3,4-d]oxazole Based on Quantitative Differentiation


Fragment‑Based Drug Discovery Requiring a Hydrophilic, Non‑Ionisable Chloromethyl Warhead

When designing a fragment library for covalent inhibitor screening, the moderate logP (0.5) and absence of hydrogen‑bond donors make this scaffold superior to more lipophilic 2‑(chloromethyl)‑1,3‑oxazole or ionisable chloromethyl‑pyridines. The additional pyran oxygen enhances aqueous solubility (estimated ≥2‑fold over the simple oxazole analog based on logP difference) [1], reducing the need for DMSO in assay buffers and minimising solvent‑induced artifacts. Procurement of this specific scaffold ensures that SAR is developed around the correct physicochemical profile from the outset.

Regioisomer‑Specific Lead Optimisation Campaigns Targeting the Oxazole 2‑Position

If a hit‑to‑lead programme has identified that substitution at the oxazole 2‑position is critical for activity, only the 2‑chloromethyl regioisomer can deliver the required exit‑vector geometry. The 3‑chloromethyl regioisomer would direct substituents ~2.5–3.0 Å away from the optimal binding pose [2], potentially causing a >10‑fold loss in potency. Procuring the correct regioisomer is therefore essential to avoid misleading SAR and wasted synthetic effort.

Parallel Library Synthesis Requiring High‑Yielding, Selective Alkylation

For medicinal chemistry teams synthesising focused libraries of secondary amines or thioethers, the chloromethyl group provides a superior balance of reactivity and selectivity compared to the hydroxymethyl or bromomethyl analogs. The 78% isolated yield and minimal side‑product formation [3] translate to a higher success rate in 96‑well plate reactions and easier purification by mass‑directed HPLC, reducing the cost per library member and accelerating the design‑make‑test cycle.

Automated High‑Throughput Screening (HTS) Compound Management

The liquid physical state at ambient temperature facilitates direct acoustic dispensing into assay plates, eliminating the need for pre‑weighing and dissolution steps required for solid analogs. Storage at 4 °C (rather than ‑20 °C) further simplifies compound management logistics [4]. These practical advantages lower the barrier to entry for screening groups that lack extensive cold‑storage infrastructure.

Quote Request

Request a Quote for 2-(Chloromethyl)-6,7-dihydro-4H-pyrano[3,4-d]oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.